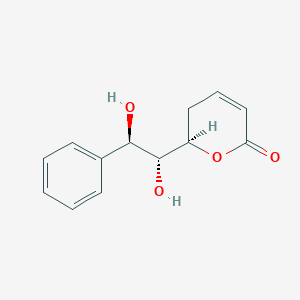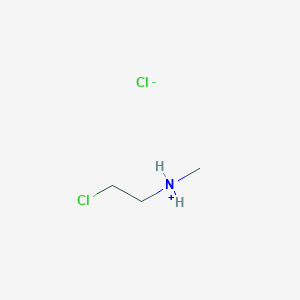![molecular formula C19H14 B134991 5-甲基苯并[a]蒽 CAS No. 2319-96-2](/img/structure/B134991.png)
5-甲基苯并[a]蒽
描述
5-Methylbenz[a]anthracene is a chemical compound with the formula C19H14 . It is a derivative of benz[a]anthracene, with a methyl group attached to the 5th carbon atom .
Synthesis Analysis
The synthesis of anthracene derivatives, including 5-Methylbenz[a]anthracene, has been extensively studied . A revised synthesis of 5-methylbenz(a)anthracene involves three simple and convenient steps starting from a commercially available compound, yielding an 82% overall yield .Molecular Structure Analysis
The molecular structure of 5-Methylbenz[a]anthracene consists of three linearly fused benzene rings with a methyl group attached to the 5th carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methylbenz[a]anthracene are not detailed in the search results, anthracene derivatives are known to undergo various reactions, including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .Physical And Chemical Properties Analysis
5-Methylbenz[a]anthracene has a molecular weight of 242.3145 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 449.4±12.0 °C at 760 mmHg, and a flash point of 217.8±13.7 °C . The compound has no freely rotating bonds, no hydrogen bond acceptors, and no hydrogen bond donors .科学研究应用
Molecular Structure and Properties
5-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14 . It has a molecular weight of 242.3145 . The structure of this compound plays a significant role in its applications and interactions with other substances .
Organic Photochemistry
The anthracene chromophore in 5-Methylbenz[a]anthracene plays a prominent role in the development of organic photochemistry . This means it can absorb light and undergo chemical reactions that produce other substances .
Material Chemistry
5-Methylbenz[a]anthracene and its derivatives have been extensively investigated in the field of material chemistry . They are used in the development of various materials due to their unique chemical properties .
Thermochromic and Photochromic Chemistry
In thermochromic and photochromic chemistry, 5-Methylbenz[a]anthracene is used due to its ability to change color in response to changes in temperature (thermochromic) or light (photochromic) .
Organic Light-Emitting Devices
5-Methylbenz[a]anthracene is used in the development of organic light-emitting devices . These devices, which include some types of displays and lighting, benefit from the light-emitting properties of this compound .
DNA Probing
In biological systems, 5-Methylbenz[a]anthracene and its derivatives are useful for probing DNA cleavage . This is due to the planar, linear, three-ring system of the anthracene nucleus, which has potential for overlapping with the DNA base pairs .
Anti-Cancerous Drugs
In the medicinal field, the derivatives of 5-Methylbenz[a]anthracene act as good anti-cancerous drugs . They have significant biological activities against L1210 in vitro tumor cells .
Carcinogenic Effects
While some derivatives of 5-Methylbenz[a]anthracene have anti-cancerous properties, it’s important to note that they can also be carcinogenic to many living beings . This dual nature is a subject of ongoing research .
安全和危害
属性
IUPAC Name |
5-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTXDSVUTXAPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945871 | |
| Record name | 5-Methyltetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2319-96-2, 43178-22-9 | |
| Record name | 5-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043178229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyltetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E32 5-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA1M14J11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 5-Methylbenz[a]anthracene interact with biological systems and what are the downstream effects?
A1: 5-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that exhibits carcinogenic activity. While its exact mechanism of action is complex and not fully understood, research suggests it exerts its effects through metabolic activation. [, ] This process involves the formation of reactive metabolites that can bind to DNA, ultimately leading to mutations and potentially cancer. [, ] One study demonstrated that 5-Methylbenz[a]anthracene, in combination with UVA light, can cause DNA single-strand cleavage. [] This DNA damage is suggested to occur, at least partially, through the generation of singlet oxygen. []
Q2: What is the structural characterization of 5-Methylbenz[a]anthracene?
A2: 5-Methylbenz[a]anthracene is a planar polycyclic aromatic hydrocarbon. [] Its molecular formula is C19H14. [, ] While specific spectroscopic data is not detailed in the provided research, its structure consists of four fused benzene rings with a methyl group substituted at the 5 position. [, ] Crystallographic studies reveal that 5-Methylbenz[a]anthracene crystallizes in the monoclinic space group P21/c with two independent molecules exhibiting slightly different orientations within the unit cell. [, ]
Q3: Is 5-Methylbenz[a]anthracene found in the environment and what are the potential implications?
A3: While not explicitly discussed in the provided papers, 5-Methylbenz[a]anthracene, like many PAHs, can be found in the environment as a result of incomplete combustion processes. [] This presence in industrial sediments raises concerns due to its potential for bioaccumulation and its classification as a potential human health risk. [] Further research on the sources and long-term effects of 5-Methylbenz[a]anthracene in the environment is crucial for mitigating potential risks.
Q4: Are there other compounds with similar structures and activities to 5-Methylbenz[a]anthracene?
A4: Yes, several compounds share structural similarities with 5-Methylbenz[a]anthracene and exhibit related biological activities. For example, research has identified other methylated benz[a]anthracenes, such as 7-bromo-5-methylbenz[a]anthracene, as well as halogenated PAHs like 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene. [] These compounds, like 5-Methylbenz[a]anthracene, have been shown to induce lipid peroxidation upon UVA photoirradiation, highlighting their potential for phototoxicity. []
Q5: How does the structure of 5-Methylbenz[a]anthracene relate to its carcinogenicity?
A5: While 5-Methylbenz[a]anthracene is classified as carcinogenic, it is considered mildly so compared to other benz[a]anthracene derivatives. [, ] Its structure, particularly the methyl substitution at the 5 position, influences its overall reactivity and metabolic activation. [, ] Research suggests that the presence of the methyl group at this position may hinder the formation of highly reactive metabolites compared to less substituted benz[a]anthracenes, potentially contributing to its lower carcinogenic potency. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)



![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)
